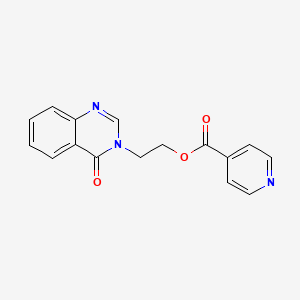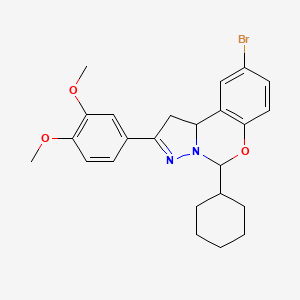![molecular formula C15H16Cl2N2OS B11991856 N-{5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl}pentanamide](/img/structure/B11991856.png)
N-{5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl}pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl}pentanamide is a synthetic organic compound that features a thiazole ring, a dichlorophenyl group, and a pentanamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl}pentanamide typically involves the formation of the thiazole ring followed by the introduction of the dichlorophenyl and pentanamide groups. One common method involves the reaction of 2,3-dichlorobenzyl chloride with thioamide under basic conditions to form the thiazole ring. This intermediate is then reacted with pentanoyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-{5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl}pentanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The dichlorophenyl group can be reduced to form the corresponding phenyl group.
Substitution: The chlorine atoms on the dichlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
N-{5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl}pentanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-{5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl}pentanamide involves its interaction with specific molecular targets. For example, in antimicrobial applications, it disrupts bacterial cell membranes, leading to cell lysis. In anti-inflammatory applications, it inhibits the production of pro-inflammatory cytokines by blocking specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: Similar structure but with a naphtho[1,2-d]thiazole core.
N-(5-(3-(2,4-dichlorophenyl)acryloyl)-4-methyl-1,3-thiazol-2-yl)thiourea: Contains a thiourea group instead of a pentanamide chain.
Uniqueness
N-{5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl}pentanamide is unique due to its specific combination of a thiazole ring, dichlorophenyl group, and pentanamide chain. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Propiedades
Fórmula molecular |
C15H16Cl2N2OS |
|---|---|
Peso molecular |
343.3 g/mol |
Nombre IUPAC |
N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]pentanamide |
InChI |
InChI=1S/C15H16Cl2N2OS/c1-2-3-7-13(20)19-15-18-9-11(21-15)8-10-5-4-6-12(16)14(10)17/h4-6,9H,2-3,7-8H2,1H3,(H,18,19,20) |
Clave InChI |
GMLULPULUBNFDS-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)NC1=NC=C(S1)CC2=C(C(=CC=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11991793.png)
![N'-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11991806.png)

![7,9-Dichloro-2-(4-methoxyphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11991816.png)
![5-(3,4-Dimethoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11991825.png)
![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}butanamide](/img/structure/B11991826.png)
![methyl 6-(4-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11991840.png)

![N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-thiophenecarboxamide](/img/structure/B11991846.png)
![Ethyl 3-(3-chlorophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11991851.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11991857.png)
